molecular formula C22H33NO4S B2623835 N-[2-(adamantan-1-yl)ethyl]-2,5-diethoxybenzene-1-sulfonamide CAS No. 1206113-67-8

N-[2-(adamantan-1-yl)ethyl]-2,5-diethoxybenzene-1-sulfonamide

Cat. No.: B2623835
CAS No.: 1206113-67-8
M. Wt: 407.57
InChI Key: BQVJNBQACRFAEJ-UHFFFAOYSA-N
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Description

N-[2-(adamantan-1-yl)ethyl]-2,5-diethoxybenzene-1-sulfonamide is a complex organic compound that features a unique structure combining an adamantane moiety with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(adamantan-1-yl)ethyl]-2,5-diethoxybenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of 2-(adamantan-1-yl)ethanamine, which is then reacted with 2,5-diethoxybenzenesulfonyl chloride under basic conditions to yield the target compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(adamantan-1-yl)ethyl]-2,5-diethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield adamantanone, while reduction of the sulfonamide group can produce the corresponding amine .

Scientific Research Applications

N-[2-(adamantan-1-yl)ethyl]-2,5-diethoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(adamantan-1-yl)ethyl]-2,5-diethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross cell membranes, while the sulfonamide group can interact with enzymes or receptors, inhibiting their activity. This dual functionality allows the compound to modulate various biochemical pathways, making it a versatile tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(adamantan-1-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide
  • N-[2-(adamantan-1-yl)ethyl]-2,5-dihydroxybenzene-1-sulfonamide
  • N-[2-(adamantan-1-yl)ethyl]-2,5-dichlorobenzene-1-sulfonamide

Uniqueness

N-[2-(adamantan-1-yl)ethyl]-2,5-diethoxybenzene-1-sulfonamide is unique due to the presence of ethoxy groups on the benzene ring, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-2,5-diethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO4S/c1-3-26-19-5-6-20(27-4-2)21(12-19)28(24,25)23-8-7-22-13-16-9-17(14-22)11-18(10-16)15-22/h5-6,12,16-18,23H,3-4,7-11,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVJNBQACRFAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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